molecular formula C9H7ClN2O2 B12098908 Methyl 2-amino-4-chloro-5-cyanobenzoate

Methyl 2-amino-4-chloro-5-cyanobenzoate

Cat. No.: B12098908
M. Wt: 210.62 g/mol
InChI Key: IKMMKKMOXZRHOA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-5-cyanobenzoate, with the chemical formula C₉H₇ClN₂O₂, is a compound used in various scientific and industrial applications. Its structure consists of a benzoic acid core with an amino group (NH₂) at position 2, a chlorine atom (Cl) at position 4, and a cyano group (CN) at position 5. The compound’s molecular weight is approximately 210.62 g/mol .

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for Methyl 2-amino-4-chloro-5-cyanobenzoate. One common method involves the reaction of 2-amino-4-chlorobenzoic acid with cyanogen bromide (BrCN) in the presence of a base (such as sodium hydroxide). The resulting intermediate undergoes esterification with methanol to yield the methyl ester of the desired compound.

Reaction Conditions:

  • Reactants: 2-amino-4-chlorobenzoic acid, cyanogen bromide, methanol
  • Base: Sodium hydroxide (NaOH)
  • Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
  • Temperature: Typically reflux conditions (around 100-120°C)

Industrial Production:

Industrial-scale production may involve variations of the above method or alternative processes. Optimization for yield, purity, and cost-effectiveness is crucial in large-scale synthesis.

Chemical Reactions Analysis

Methyl 2-amino-4-chloro-5-cyanobenzoate participates in various chemical reactions:

    Substitution Reactions: The cyano group (CN) can undergo nucleophilic substitution reactions.

    Reduction Reactions: Reduction of the cyano group to the corresponding amine (NH₂) or other functional groups.

    Oxidation Reactions: Oxidation of the amino group to nitro or other oxidized forms.

Common reagents and conditions vary based on the specific reaction type. Major products include derivatives with modified functional groups.

Scientific Research Applications

Methyl 2-amino-4-chloro-5-cyanobenzoate finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Organic Synthesis: Building block for more complex molecules.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While Methyl 2-amino-4-chloro-5-cyanobenzoate is unique due to its specific substitution pattern, similar compounds include:

  • Methyl 2-amino-4-chloro-5-fluorobenzoate
  • Methyl 2-amino-4-chloro-5-nitrobenzoate
  • Methyl 2-amino-4-chloro-5-methoxybenzoate
  • And others .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 2-amino-4-chloro-5-cyanobenzoate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-3H,12H2,1H3

InChI Key

IKMMKKMOXZRHOA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)C#N)Cl)N

Origin of Product

United States

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